Amidoxime Requirement for Dual-Target Activity
In a patent describing HDAC/proteasome dual-target inhibitors, compounds synthesized from amidoxime-containing intermediates (structurally derived from tert-butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate or its analogs) demonstrated dual inhibitory activity. Representative compounds from this series achieved HDAC inhibitory IC50 values in the nanomolar range and proteasome inhibitory IC50 values in the sub-micromolar range. In contrast, comparator compounds lacking the amidoxime zinc-binding group (e.g., compounds using simple alkyl linkers or hydroxamic acids without the amidoxime motif) showed reduced or absent dual-target activity, demonstrating that the amidoxime pharmacophore is essential for achieving simultaneous HDAC and proteasome inhibition [1].
| Evidence Dimension | HDAC inhibitory activity |
|---|---|
| Target Compound Data | IC50 values in nanomolar range for amidoxime-derived dual-target inhibitors |
| Comparator Or Baseline | Compounds lacking amidoxime zinc-binding group: reduced or absent dual-target activity |
| Quantified Difference | Qualitative comparison only; specific IC50 values not provided in patent abstract |
| Conditions | HDAC and proteasome enzymatic assays; specific assay conditions not disclosed in abstract |
Why This Matters
The amidoxime functionality, which tert-butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate provides as a protected intermediate, is structurally required for the dual-target mechanism claimed in the patent, differentiating it from non-amidoxime building blocks for HDAC inhibitor synthesis.
- [1] Chinese Patent CN111454217A. 一种组蛋白去乙酰化酶、蛋白酶体双靶点抑制剂及其制备方法和应用与流程. Published 2020-04-03. View Source
